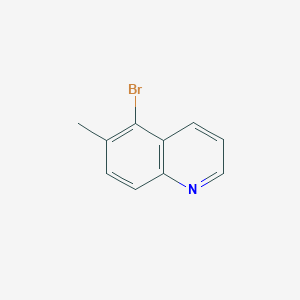

5-Bromo-6-methylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of modern chemical research, with its influence spanning from the development of life-saving pharmaceuticals to the creation of advanced materials.

Quinoline as a Privileged Pharmacophore in Medicinal Chemistry

The term "privileged pharmacophore" is bestowed upon molecular structures that are capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. nih.govtulane.edu The quinoline scaffold is a quintessential example of such a structure. nih.govtulane.edunih.govekb.eg Its derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases. nih.govnih.govnih.gov

The versatility of the quinoline nucleus allows for its functionalization at various positions, leading to a diverse array of compounds with activities including:

Anticancer: Quinoline derivatives have shown promise as anticancer agents by inhibiting cell proliferation through various mechanisms such as cell cycle arrest and apoptosis. nih.govekb.egbenthamscience.com

Antimicrobial: The quinoline core is a key component in many antibacterial and antifungal drugs. nih.govrsc.orgrsc.org

Antiviral: Researchers have explored quinoline derivatives for their potential to combat viral infections. nih.govnih.gov

Anti-inflammatory: A number of quinoline-based compounds have demonstrated significant anti-inflammatory properties. nih.govnih.gov

Antimalarial: Historically and in modern medicine, quinoline-containing compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. rsc.orgresearchgate.net

The continued interest in the quinoline scaffold in medicinal chemistry stems from its ability to serve as a foundational structure for the design and synthesis of novel, potent, and selective therapeutic agents. ekb.egorientjchem.org

Role of Quinoline Derivatives in Materials Science and Industrial Applications

Beyond the realm of medicine, quinoline derivatives have found significant applications in materials science and various industrial processes. researchgate.netijfans.orgecorfan.org Their unique electronic and photophysical properties make them valuable components in the development of:

Organic Light-Emitting Diodes (OLEDs): Certain quinoline derivatives are utilized in the fabrication of OLEDs due to their luminescent properties. researchgate.net

Dyes and Pigments: The quinoline structure is a chromophore found in a variety of synthetic dyes. researchgate.netresearchgate.net

Catalysts: Quinoline and its derivatives can act as catalysts or ligands in various chemical transformations. researchgate.net

Corrosion Inhibitors: Some quinoline compounds have been shown to effectively inhibit the corrosion of metals.

The adaptability of the quinoline ring system allows for the fine-tuning of its properties, making it a versatile building block for a wide range of functional materials. researchgate.net

Overview of Halogenated Quinolines in Chemical Synthesis and Biological Activity

The introduction of halogen atoms onto the quinoline scaffold can dramatically influence its chemical reactivity and biological profile. Halogenated quinolines are a particularly important subclass of these heterocyclic compounds. cncb.ac.cn

Importance of Bromine Substitution in Heterocyclic Systems

The incorporation of a bromine atom into a heterocyclic ring system, such as quinoline, can have profound effects. Bromine is an electron-withdrawing group, which can alter the electron distribution within the aromatic system, thereby influencing its reactivity in chemical syntheses like cross-coupling reactions. In the context of medicinal chemistry, the presence of bromine can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. evitachem.com Furthermore, the heavy atom effect of bromine can be exploited in photophysical studies. rsc.org

Positional Effects of Methyl and Bromo Substituents on Quinoline Reactivity and Bioactivity

The specific placement of substituents on the quinoline ring is crucial in determining the final properties of the molecule. pearson.comrsc.org In 5-Bromo-6-methylquinoline, the bromine atom at the 5-position and the methyl group at the 6-position exert distinct electronic and steric effects.

The electron-withdrawing nature of the bromine atom at C5 can influence the reactivity of the quinoline ring in electrophilic substitution reactions. msu.eduuou.ac.in The methyl group at C6, being an electron-donating group, can also modulate the electron density of the ring system. The interplay between these two substituents can lead to unique reactivity patterns and biological activities. For instance, the steric bulk of the methyl group can influence the binding of the molecule to a biological target. The relative positions of these groups are critical and can lead to different biological outcomes compared to other isomers.

Research into the structure-activity relationships of substituted quinolines has shown that even minor changes in the substitution pattern can lead to significant differences in biological efficacy. rsc.orgfrontiersin.org Therefore, the specific arrangement in this compound makes it a distinct chemical entity with its own characteristic properties and potential applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 65513-45-3 | chemscene.com |

| Molecular Formula | C₁₀H₈BrN | chemscene.com |

| Molecular Weight | 222.08 g/mol | chemscene.com |

| LogP | 3.30572 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONOBMGSBMLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65513-45-3 | |

| Record name | 5-bromo-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 6 Methylquinoline and Its Derivatives

Direct Synthetic Routes to 5-Bromo-6-methylquinoline

The most straightforward method for synthesizing this compound involves the direct bromination of 6-methylquinoline. This process falls under the category of electrophilic aromatic substitution (SEAr), a fundamental reaction in organic chemistry. wikipedia.org

In the quinoline (B57606) ring system, electrophilic attack preferentially occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. reddit.com The reaction typically yields substitution at the C5 and C8 positions. The presence of a methyl group at the C6 position, which is an electron-donating and activating group, reinforces this preference and directs the incoming electrophile to its ortho positions, namely C5 and C7. masterorganicchemistry.com The regioselective formation of the 5-bromo isomer is a key consideration in these synthetic approaches. researchgate.netnih.gov

The use of molecular bromine (Br₂) is a classic method for the halogenation of aromatic compounds. In the context of 6-methylquinoline, the reaction is typically conducted in a suitable solvent, such as chloroform (B151607) or acetic acid. nih.gov This reaction often requires the presence of a catalyst to polarize the Br-Br bond, thereby generating a more potent electrophile (Br⁺) to overcome the aromatic stability of the quinoline ring. Without a catalyst, the reaction can be sluggish and may require harsh conditions.

N-Bromosuccinimide (NBS) serves as a reliable and easier-to-handle alternative to molecular bromine for electrophilic bromination. liberty.edunsf.gov It is a stable solid that acts as a source of electrophilic bromine, particularly in the presence of an acid catalyst. nih.gov Reactions involving NBS are often praised for their milder conditions and improved regioselectivity compared to those using Br₂. beilstein-journals.org The choice of solvent, such as acetonitrile (B52724) or dimethylformamide, can significantly influence the reaction's outcome. researchgate.netresearchgate.net

To enhance the electrophilicity of the brominating agent (either Br₂ or NBS), a Lewis acid catalyst is frequently employed. masterorganicchemistry.com Strong Lewis acids like iron(III) bromide (FeBr₃), aluminum bromide (AlBr₃), or iron(III) chloride (FeCl₃) coordinate with a bromine atom of the brominating agent. This coordination polarizes the molecule, creating a highly electrophilic bromine species that is more readily attacked by the aromatic ring. The catalyst's role is crucial for achieving high conversion and yield, as it facilitates the formation of the key carbocation intermediate (the sigma complex) in the rate-determining step of the substitution mechanism. khanacademy.org Other catalytic systems, including various copper salts, have also been explored to promote regioselective halogenation of quinoline derivatives. researchgate.netbeilstein-journals.org

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of several reaction parameters. The choice of solvent, reaction temperature, nature of the catalyst, and the stoichiometry of the reagents are all critical factors. For instance, increasing the amount of the brominating agent may lead to the formation of di-brominated byproducts. researchgate.net Temperature control is vital to minimize side reactions, while the selection of the appropriate solvent and catalyst can significantly affect the reaction rate and regioselectivity. researchgate.netorgsyn.org

Below is an interactive data table illustrating a hypothetical optimization study for the bromination of 6-methylquinoline, based on principles reported in the literature. beilstein-journals.orgresearchgate.net

| Entry | Brominating Agent (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 5-Bromo Isomer (%) |

| 1 | NBS (1.1) | None | Acetonitrile | 25 | 45 |

| 2 | NBS (1.1) | FeBr₃ (10) | Acetonitrile | 25 | 85 |

| 3 | NBS (1.5) | FeBr₃ (10) | Acetonitrile | 25 | 82 (plus 10% dibromo) |

| 4 | Br₂ (1.1) | FeBr₃ (10) | Dichloromethane | 0 | 78 |

| 5 | NBS (1.1) | FeBr₃ (10) | Acetonitrile | 80 | 75 (increased byproducts) |

| 6 | NBS (1.1) | AlBr₃ (10) | Acetonitrile | 25 | 88 |

This table is a representative example created for illustrative purposes.

Electrophilic Aromatic Substitution of 6-Methylquinoline

Multi-Component Reaction (MCR) Strategies for Quinoline Scaffold Construction

In contrast to the direct functionalization of a pre-formed ring, multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing the complex quinoline scaffold from simpler, acyclic starting materials in a single step. rsc.orgfrontiersin.orgnih.gov This approach is celebrated for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netrsc.org

For the synthesis of this compound, a plausible MCR approach would involve a classic named reaction such as the Doebner-von Miller or Skraup synthesis. For example, a Doebner-von Miller reaction could theoretically be employed by reacting 4-bromo-3-methylaniline (B1294692) with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) under strong acidic conditions. This reaction proceeds through a series of condensations and cyclizations, ultimately leading to the aromatic quinoline core with the bromo and methyl substituents incorporated directly from the starting materials. This strategy avoids the need for a separate, and potentially unselective, post-synthesis bromination step.

Povarov Reaction Applications

The Povarov reaction is a powerful method for synthesizing quinoline and tetrahydroquinoline derivatives. It is formally an aza-Diels-Alder reaction, typically involving an aniline (B41778), an aldehyde or ketone, and an activated alkene or alkyne. iipseries.orgnih.gov Recent advancements have expanded its scope, for instance, through iodine-mediated protocols that allow for a [3+2+1] cycloaddition. nih.govorganic-chemistry.org

In a notable variation, substituted quinolines are synthesized directly from methyl ketones, arylamines, and styrenes. nih.gov This process proceeds through a proposed self-sequenced cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and subsequent aromatization. nih.govorganic-chemistry.org For the synthesis of this compound, a hypothetical Povarov-type approach would involve the reaction of 4-bromo-5-methylaniline with appropriate carbonyl and alkene/alkyne components. The reaction tolerates a wide range of functional groups, including halogens on the aniline substrate. organic-chemistry.org

| Reactant 1 (Aniline) | Reactant 2 (Ketone) | Reactant 3 (Alkene/Alkyne) | Catalyst/Conditions | Product Type |

| Various Arylamines | Various Methyl Ketones | Styrenes | I₂ (2.0 equiv), DMSO, 80–130°C | Substituted Quinolines |

| Anilines | Arylacetylenes | (Arylacetylene acts as both components) | I₂/DMSO | 2,4-Disubstituted Quinolines |

| N-Alkyl Anilines | Aryl/Alkyl Olefins | FeCl₃, TEMPO Oxoammonium Salt | Substituted Quinolines |

This table presents generalized examples of Povarov-type reactions applicable to quinoline synthesis. nih.govorganic-chemistry.orgacs.org

Gewald Reaction Applications

The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or diethylamine. wikipedia.orgderpharmachemica.com

The mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the cyanoester. wikipedia.orgmdpi.com This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org While a cornerstone of thiophene (B33073) synthesis, the Gewald reaction is not a method used for the synthesis of the quinoline core. Its inclusion in synthetic discussions highlights the diversity of multicomponent reactions in heterocyclic chemistry, but its direct application does not yield quinoline structures.

| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Reactant 3 | Base | Product |

| Ketone or Aldehyde | α-Cyanoester | Elemental Sulfur | Morpholine, Piperidine, etc. | 2-Aminothiophene |

| Cyclohexanone | Ethyl Cyanoacetate | Elemental Sulfur | Diethylamine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

This table illustrates typical substrates and products of the Gewald reaction, which yields aminothiophenes. wikipedia.orgderpharmachemica.com

Ugi Reaction Applications

The Ugi reaction is a four-component reaction (U-4CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. frontiersin.orgnih.gov This reaction is renowned for its ability to rapidly generate molecular complexity in a single step. frontiersin.org While the primary product is a linear peptide-like structure, these adducts are highly valuable intermediates for subsequent chemical transformations. nih.gov

The synthesis of N-heterocycles via the Ugi reaction is typically achieved through a "post-Ugi transformation" strategy. frontiersin.orgresearchgate.net In this approach, functional groups are carefully chosen and installed on the initial components. After the Ugi reaction forms the linear adduct, an intramolecular cyclization is induced to form the desired heterocyclic ring system. nih.govresearchgate.net This has been successfully applied to create a vast array of heterocycles, including β-lactams, piperazines, and various fused ring systems. frontiersin.org A direct, one-pot synthesis of the quinoline scaffold from simple precursors via a standard Ugi reaction is not its primary application, but the strategy of post-Ugi cyclization remains a powerful tool for building complex, drug-like heterocyclic molecules. nih.govmdpi.com

| Ugi Adduct Precursors | Post-Ugi Reaction Type | Catalyst/Conditions | Resulting Heterocycle |

| Adduct from 2-haloanilines, aldehydes, amino acids, isocyanides | Intramolecular C-N coupling | Pd-catalysis | Benzodiazepine-fused systems |

| Adduct from phosphonium (B103445) salts, amines, acids, isocyanides | Intramolecular Wittig | K₂CO₃, Toluene, reflux | 1,2-Dihydroisoquinolines |

| Adduct from alkynoic acids, anilines, aldehydes, isocyanides | Intramolecular hydroarylation | Au(I) or Pt(II) catalysis | Pyrrole-fused heterocycles |

This table provides examples of how linear Ugi adducts can be cyclized to form various nitrogen-containing heterocycles. frontiersin.orgrsc.org

Other Convergent Synthetic Approaches

Beyond modern multicomponent reactions, several classical named reactions provide robust and convergent pathways to the quinoline core. These methods often rely on the acid-catalyzed cyclization of aniline derivatives.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org To synthesize this compound, the required precursor would be 2-amino-5-bromo-4-methylbenzaldehyde (B12461964) or the corresponding ketone, which would then be reacted with a simple carbonyl compound like acetaldehyde (B116499) or acetone. The reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

Doebner-Miller Reaction: A variation of the Skraup synthesis, this method forms quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The unsaturated carbonyl is often formed in situ from the aldol (B89426) condensation of aldehydes or ketones under strong acid catalysis. wikipedia.org The synthesis of this compound via this route would start from 4-bromo-5-methylaniline.

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). rsc.org The glycerol dehydrates to form acrolein, which then reacts with the aniline. Using 4-bromo-5-methylaniline as the substrate would be the logical starting point for the target compound.

| Reaction Name | Aniline Precursor | Carbon Source(s) | Key Conditions |

| Friedländer | 2-Amino-5-bromo-4-methylbenzaldehyde | Compound with α-methylene group | Acid or Base Catalysis |

| Doebner-Miller | 4-Bromo-5-methylaniline | α,β-Unsaturated carbonyl compound | Acid Catalysis |

| Skraup | 4-Bromo-5-methylaniline | Glycerol | H₂SO₄, Oxidizing Agent |

This table compares the necessary precursors for synthesizing this compound using classical methods.

Derivatization Strategies Utilizing this compound as a Precursor

The presence of a bromine atom on the quinoline scaffold, specifically at the C-5 position, renders this compound a valuable intermediate for further functionalization. This halogen serves as a versatile handle for introducing new substituents and building more complex molecular architectures. chemimpex.com

Synthesis of Complex Bioactive Scaffolds from Brominated Quinoline Intermediates

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. rsc.orgnih.gov Brominated quinolines are key building blocks for elaborating on this core structure. The C-Br bond can be transformed into new C-C, C-N, C-O, and C-S bonds, allowing for the systematic exploration of the chemical space around the quinoline nucleus. This derivatization is a common strategy in drug discovery programs to modulate the biological activity, solubility, and other pharmacokinetic properties of lead compounds.

Sequential Functionalization via Cross-Coupling and Nucleophilic Substitution Reactions

The bromine atom at the C-5 position is particularly amenable to two major classes of reactions: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions are routinely used to functionalize aryl halides. This compound can readily participate in these transformations, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups at the C-5 position.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive toward nucleophiles, SNAr can occur if the ring is sufficiently activated by electron-withdrawing groups. For a bromoquinoline, substitution is favored at the 2- and 4-positions due to the electron-withdrawing effect of the ring nitrogen. quimicaorganica.org Substitution at the 5-position is more challenging and typically requires harsh conditions or the presence of a strong activating group elsewhere on the ring, though some concerted SNAr mechanisms have been reported for other halogenated heterocycles. nih.gov

| Reaction Type | Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C₅–C(Aryl/Alkyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C₅–C(Alkynyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C₅–C(Alkenyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | C₅–N |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | Often requires activation or harsh conditions | C₅–Nu |

This table summarizes common functionalization reactions for aryl bromides, applicable to the C-5 position of this compound.

Development of Hybrid Quinoline Systems

The strategy of molecular hybridization involves covalently linking two or more pharmacophores (bioactive moieties) to create a single hybrid molecule with the potential for enhanced affinity, improved efficacy, or a dual mode of action. nih.gov In the context of quinoline chemistry, this approach has been employed to identify novel therapeutic agents by combining the quinoline scaffold with other known bioactive structures. nih.govresearchgate.net

One prominent area of investigation is the development of quinoline-chalcone hybrids. Chalcones, which are precursors to flavonoids, are known for their diverse biological activities. The conjugation of quinoline and chalcone (B49325) moieties has emerged as a promising strategy in the search for potential anticancer agents. researchgate.net Many of these hybrids exert their effects by inhibiting tubulin polymerization, targeting various kinases, or interfering with DNA topoisomerases. researchgate.net

Another successful application of molecular hybridization is the creation of quinoline-sulfonamide hybrids. nih.gov Researchers have designed and synthesized such hybrids where functional diversity is introduced at various positions of the quinoline ring. nih.gov For instance, a series of hybrids has been created by linking diversely functionalized quinoline moieties at the 6th position to a sulfonamide group. These modifications can include hydrophilic groups like pyridyl or lipophilic systems such as phenyl, which can be further substituted to modulate the molecule's physicochemical properties. nih.gov

The synthetic pathway to these hybrids often involves a multi-step process. A common starting point is the Skraup synthesis to construct the initial quinoline scaffold, which can then undergo further reactions. For example, a 6-bromo-8-fluoroquinoline (B1522413) can be synthesized and subsequently modified to introduce other functional groups, ultimately leading to the final hybrid molecule. nih.gov

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, including high temperatures, strong acids, and the use of hazardous reagents and solvents. nih.govmdpi.comsemanticscholar.org These drawbacks have significant environmental, economic, and safety implications. nih.govresearchgate.net In response, a major focus of modern organic synthesis is the development of green and sustainable alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govacs.org

Green chemistry approaches in quinoline synthesis encompass several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water, being non-toxic, inexpensive, and readily available, has been successfully used as a solvent for quinoline synthesis. researchgate.netnih.gov For example, pyrimido[4,5-b]quinolones have been synthesized in high yields using water as a solvent under reflux conditions. nih.gov

Microwave and Ultrasound Irradiation: The use of alternative energy sources like microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govsemanticscholar.orgnih.gov Microwave-assisted heating, for instance, has been shown to improve the efficiency of the Skraup reaction and can be performed in enclosed systems, enhancing safety. semanticscholar.orgnih.gov

Development of Eco-Friendly Catalysts: There is a growing emphasis on using catalysts that are renewable, non-toxic, and reusable. Nanocatalysts, in particular, offer a promising alternative to traditional catalysts due to their high surface area and reactivity, which can lead to improved efficiency under milder conditions. nih.gov For example, iron oxide nanoparticle-based catalysts have been employed for the synthesis of quinoline derivatives in water. nih.gov

These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide economic advantages through increased efficiency and reduced waste management costs. acs.org

Solvent-Free Synthetic Procedures for Quinoline Scaffolds

A significant advancement in green chemistry is the development of solvent-free reaction conditions. nih.gov Eliminating solvents, which often account for the largest proportion of waste in a chemical process, directly addresses environmental and safety concerns. mdpi.comresearchgate.net Several solvent-free methods have been successfully applied to the synthesis of quinoline derivatives.

These procedures often rely on the use of heterogeneous catalysts or specific energy inputs to facilitate the reaction in the absence of a solvent medium. researchgate.net For instance, a simple and efficient solvent-free method for producing 2-aryl-quinoline-4-carboxylic acid derivatives involves reacting pyruvic acid, 1-naphthylamine, and various benzaldehydes in the presence of a nanocatalyst at 80 °C for a short duration. nih.gov This approach works well with a range of aromatic aldehydes, including those with electron-withdrawing or electron-releasing substituents. nih.gov

Another example is the use of ionic liquids, which can act as both the catalyst and the reaction medium. A substoichiometric amount of the ionic liquid [bmim]HSO₄ has been used to facilitate the Friedländer quinoline synthesis under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com Such methods are considered green alternatives to traditional syntheses. mdpi.comnih.gov

The key advantages of solvent-free synthesis include:

Reduced environmental pollution and waste generation.

Lower costs associated with solvent purchasing, purification, and disposal.

Enhanced safety by avoiding flammable, toxic, and volatile organic solvents.

Often simpler work-up procedures and product isolation.

The table below summarizes various green and solvent-free approaches to quinoline synthesis.

| Synthetic Approach | Catalyst/Medium | Conditions | Key Advantages |

| Friedländer Synthesis | Ionic Liquid [bmim]HSO₄ | Solvent-free, thermal | High yield, short reaction time, green alternative. mdpi.com |

| Three-Component Reaction | Fe₃O₄ Nanoparticles | Water, reflux | High yields, reusable catalyst, environmentally friendly solvent. nih.gov |

| Skraup Reaction | H₂SO₄ | Microwave irradiation, solvent-free | Improved efficiency, rapid heating, no exogenous oxidant needed. semanticscholar.org |

| Friedländer Cyclization | Heterogeneous Catalyst | Solvent-free | Simple procedure, avoids bulk solvents. researchgate.net |

| Multi-Component Reaction | Nanocatalyst | Solvent-free, 80 °C | Short reaction times, good yields, broad substrate scope. nih.gov |

Reactivity and Chemical Transformations of 5 Bromo 6 Methylquinoline

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C-5 position of the quinoline (B57606) ring is a key site for functionalization. While classic nucleophilic aromatic substitution (SNAr) is challenging on this electron-rich system, modern catalytic methods have enabled the efficient replacement of the bromine atom with a variety of nucleophiles.

Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 5-bromo-6-methylquinoline is generally inefficient. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). In this compound, the absence of such an activating group, coupled with the mildly electron-donating nature of the methyl group, disfavors this pathway.

Consequently, the replacement of the bromine atom is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions and broader substrate scope. Two of the most significant reactions in this context are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide array of primary and secondary amines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. It can be used to react this compound with alcohols, phenols, and thiols. While traditional Ullmann reactions required harsh conditions, modern variations with specialized ligands allow the reactions to proceed under much milder temperatures.

Table 1: Representative Metal-Catalyzed Nucleophilic Substitution Reactions

| Reaction Name | Catalyst System (Typical) | Nucleophile (Nu-H) | Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine Ligand + Base (e.g., NaOt-Bu) | Primary/Secondary Amines (R₂NH) | 5-(Dialkylamino)-6-methylquinoline |

| Ullmann Condensation | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) + Base (e.g., K₂CO₃) | Alcohols/Phenols (ROH) | 5-Alkoxy-6-methylquinoline |

| Ullmann Condensation | Cu catalyst (e.g., CuI) + Ligand + Base | Thiols (RSH) | 5-(Alkylthio)-6-methylquinoline |

The replacement of the bromine atom with other nucleophiles significantly alters the electronic and steric profile of the quinoline molecule. These changes, in turn, influence the compound's reactivity, basicity, and potential biological activity. acs.orgbiosynce.com

Electronic Effects: The bromine atom exerts a dual electronic influence: it is electronegative, thus withdrawing electron density through the sigma bond (inductive effect), but it also possesses lone pairs that can donate electron density through resonance (mesomeric effect). Replacing bromine with a strong electron-donating group, such as an amino (-NR₂) or alkoxy (-OR) group, leads to a substantial increase in the electron density of the benzene (B151609) portion of the quinoline ring. acs.org This increased electron density enhances the ring's susceptibility to electrophilic attack and increases the basicity of the quinoline nitrogen. Conversely, substitution with an electron-withdrawing group would have the opposite effect.

Steric Effects: The steric bulk of the new substituent at the C-5 position can influence the molecule's conformation and its ability to interact with other molecules or catalysts. A larger substituent may hinder the approach of reagents to adjacent positions (the C-4 and C-6 positions), thereby directing subsequent reactions to other parts of the molecule. biosynce.com

Oxidation Reactions of the Methyl Group

The methyl group at the C-6 position is susceptible to oxidation, providing a synthetic route to valuable carboxylic acid derivatives.

The oxidation of the C-6 methyl group to a carboxylic acid functional group is a key transformation. This reaction is analogous to the well-established oxidation of alkylbenzenes to benzoic acids. masterorganicchemistry.com Strong oxidizing agents are typically required to achieve this conversion.

A common and effective reagent for this purpose is potassium permanganate (KMnO₄). libretexts.org The reaction is typically carried out under heating in a basic or neutral aqueous solution. The initial product is the potassium salt of the carboxylic acid, which is then protonated by adding acid in a separate work-up step to yield the final 5-bromoquinoline-6-carboxylic acid.

Table 2: General Conditions for Methyl Group Oxidation

| Reagent | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, aqueous solution (basic or neutral) | Potassium 5-bromoquinoline-6-carboxylate | 5-Bromoquinoline-6-carboxylic acid |

| Chromic Acid (H₂CrO₄) | Generated in situ from Na₂Cr₂O₇ and H₂SO₄ | Not isolated | 5-Bromoquinoline-6-carboxylic acid |

While effective, these strong oxidizing agents can sometimes lead to lower yields or side reactions if not carefully controlled. Alternative, milder methods have also been developed. For instance, palladium-catalyzed aerobic oxidation of substituted 8-methylquinolines has been shown to produce the corresponding carboxylic acids, albeit as minor products alongside the primary acetate derivatives. rsc.org This suggests that catalytic methods could potentially be optimized for the selective oxidation of this compound.

Reduction Reactions of the Quinoline Ring System

The quinoline ring system can be selectively reduced to afford tetrahydroquinoline derivatives. This transformation is significant as the tetrahydroquinoline scaffold is a core structure in many biologically active compounds.

The most common method for reducing the pyridine (B92270) portion of the quinoline ring is catalytic hydrogenation. nih.gov This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. The reaction selectively reduces the nitrogen-containing ring, leaving the benzene ring and the carbon-bromine bond intact under controlled conditions.

Various catalyst systems can be employed for this transformation, including those based on precious metals like palladium (Pd) and platinum (Pt), as well as more abundant base metals like manganese (Mn) and cobalt (Co). nih.govnih.gov Studies on the hydrogenation of isomeric bromo-quinolines have demonstrated that the respective bromo-1,2,3,4-tetrahydroquinolines can be formed with high selectivity.

Another effective method is transfer hydrogenation. In this process, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of hydrogen gas. nih.govacs.org This technique often offers advantages in terms of operational simplicity and safety.

Table 3: Common Methods for Quinoline Ring Reduction

| Method | Reagent(s) | Catalyst (Typical) | Product |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline |

| Transfer Hydrogenation | Isopropanol, Formic Acid, or Hantzsch Ester | Ruthenium (Ru) or Iridium (Ir) complexes | 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline |

The successful synthesis of 5-bromo-6-methyl-1,2,3,4-tetrahydroquinoline provides a versatile intermediate for further chemical elaboration, combining the reactivity of a saturated heterocyclic amine with that of a substituted bromoarene.

Advanced Functionalization Studies

The presence of a bromine atom at the C-5 position and a methyl group at the C-6 position of the quinoline ring in this compound provides a unique electronic and steric environment that influences its reactivity. Advanced functionalization studies have primarily focused on leveraging the bromo substituent for the introduction of new chemical moieties through various catalytic and non-catalytic methods.

Heteroatom Incorporation

The introduction of heteroatoms, such as nitrogen, oxygen, and sulfur, into the quinoline core can significantly modulate the compound's biological activity and material properties. For this compound, the carbon-bromine bond is a prime site for nucleophilic substitution reactions, enabling the incorporation of a diverse range of heteroatomic functional groups.

One of the most powerful methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides. In the context of this compound, this reaction can be employed to introduce various primary and secondary amines at the C-5 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 | 85 |

| Morpholine (B109124) | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 92 |

| n-Butylamine | PdCl₂(dppf) | dppf | K₃PO₄ | t-BuOH | 90 | 78 |

This is an interactive data table. The values presented are representative examples based on typical Buchwald-Hartwig amination reactions of bromoquinolines and may not reflect experimentally verified results for this compound.

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The reactivity of the C-Br bond allows for its participation in a variety of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings.

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. For this compound, this reaction enables the introduction of aryl, heteroaryl, and alkyl groups at the C-5 position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and functional group tolerance.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 95 |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 85 | 88 |

| Methylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |

This is an interactive data table. The values presented are representative examples based on typical Suzuki coupling reactions of bromoquinolines and may not reflect experimentally verified results for this compound.

The Sonogashira coupling provides a straightforward route to the synthesis of alkynyl-substituted quinolines by coupling a terminal alkyne with the aryl bromide. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 5-alkynyl-6-methylquinolines are valuable precursors for the synthesis of more complex heterocyclic systems.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 85 |

| 1-Hexyne | PdCl₂(dppf) | CuI | i-Pr₂NH | Dioxane | 70 | 82 |

This is an interactive data table. The values presented are representative examples based on typical Sonogashira coupling reactions of bromoquinolines and may not reflect experimentally verified results for this compound.

Positional Isomerism and its Influence on Reaction Selectivity

The reactivity of substituted quinolines is significantly influenced by the position of the substituents on the ring system. In the case of bromo-methylquinolines, the relative positions of the bromine atom and the methyl group can dictate the regioselectivity of certain reactions, particularly those involving C-H activation.

A study on the rhodium-promoted C-H bond activation of various methylquinolines revealed that the position of the methyl group directs the activation to either the C-2 or C-4 position of the quinoline ring. For instance, 2-, 6-, and 7-methylquinoline preferentially undergo C-H activation at the C-4 position, while 3-, 4-, and 5-methylquinoline are activated at the C-2 position. In the case of 8-methylquinoline, a mixture of C-2 and C-4 activated products is observed. This directing effect of the methyl group is crucial in understanding and predicting the outcome of reactions that proceed via a C-H activation mechanism.

Furthermore, in reactions such as hydrogenation, the position of the bromo substituent can affect the reaction's selectivity. For instance, in the hydrogenation of isomeric bromo-substituted quinolines, high selectivity for the formation of bromo-1,2,3,4-tetrahydroquinolines was observed for most isomers, with the notable exception of 6-bromoquinoline (B19933). This suggests that the electronic and steric environment around the bromine atom, as dictated by its position, plays a critical role in the catalyst's ability to selectively reduce the heterocyclic ring without affecting the C-Br bond.

Debromination and Bromonitration Reactions of Related Pyrimidine Derivatives

While not directly involving this compound, the study of debromination and bromonitration reactions in related nitrogen-containing heterocycles, such as pyrimidines, provides valuable insights into the potential reactivity of the bromoquinoline system under similar conditions.

Debromination of brominated pyrimidines can occur under various reductive conditions. For example, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a base like sodium acetate can effectively remove the bromine atom. Another method involves the use of a reducing agent such as zinc dust in acetic acid. In some instances, debromination can be an undesired side reaction, for example, during Suzuki-Miyaura cross-coupling reactions of unprotected bromopyrroles, where the presence of the N-H group can promote reductive dehalogenation.

Bromonitration of pyrimidine derivatives, a reaction involving the simultaneous introduction of a bromine atom and a nitro group, is a less common transformation. More typically, bromination and nitration are carried out as separate steps. The bromination of pyrimidines often requires the use of brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The position of bromination is highly dependent on the existing substituents on the pyrimidine ring. For instance, electron-donating groups will direct the incoming electrophile to specific positions. Nitration of bromopyrimidines would then proceed according to the directing effects of both the bromo and other substituents on the ring.

The study of these reactions in pyrimidine systems highlights the general principles of electrophilic and reductive transformations in nitrogen-containing aromatic heterocycles, which can be extrapolated to predict the behavior of this compound under similar reaction conditions.

Computational Chemistry and Theoretical Studies on 5 Bromo 6 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for predicting the properties of molecular systems. By calculating the electron density, DFT methods can elucidate a molecule's geometry, stability, and electronic characteristics.

Structural Optimization and Stability Analysis

The initial step in computational analysis involves the optimization of the molecular structure to find its most stable energetic conformation. For 5-Bromo-6-methylquinoline, this process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state. This optimized structure is crucial for the accuracy of all subsequent property calculations. Stability analysis, often through vibrational frequency calculations, confirms that the optimized geometry represents a true energy minimum on the potential energy surface.

Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra)

DFT calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly useful for forecasting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the quinoline (B57606) ring system. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Analysis of Chemical Reactivity Descriptors

DFT provides a framework for calculating several key descriptors that help in understanding the chemical reactivity of a molecule. These descriptors are derived from the conceptual DFT framework and offer insights into how this compound is likely to interact with other chemical species.

| Reactivity Descriptor | Definition | Significance for this compound |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | A higher electrophilicity index suggests that this compound will act as a good electrophile in reactions. |

| Chemical Potential (μ) | The negative of the electronegativity, representing the tendency of electrons to escape from the system. | This value indicates the molecule's propensity to either donate or accept electrons. |

| Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A larger hardness value implies greater stability and lower reactivity. |

| Softness (S) | The reciprocal of hardness, indicating the molecule's ability to undergo changes in its electron density. | A higher softness value suggests that the molecule is more polarizable and reactive. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's electronic behavior and its role in chemical reactions.

Elucidation of HOMO-LUMO Energy Levels

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | (Calculated Value) | Higher HOMO energy indicates a better electron donor. The spatial distribution shows the likely sites for electrophilic attack. |

| LUMO | (Calculated Value) | Lower LUMO energy suggests a better electron acceptor. The spatial distribution indicates the likely sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

For this compound, the HOMO is typically localized over the electron-rich regions of the quinoline ring and the methyl group, while the LUMO is distributed over the electron-deficient parts of the aromatic system.

Prediction of Chemical Stability and Reaction Pathways

The HOMO-LUMO gap serves as an important indicator of chemical stability. A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, making the molecule less reactive and more stable. Conversely, a small HOMO-LUMO gap suggests that the molecule is more readily polarizable and more likely to engage in chemical reactions. By analyzing the shapes and energies of the frontier orbitals, one can also predict the preferred pathways for various types of chemical reactions, such as electrophilic and nucleophilic substitutions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is a valuable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and sites susceptible to electrophilic or nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms. Conversely, blue or green regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal key features of its reactivity:

Nitrogen Atom: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a region of high electron density. This area would be depicted as a strongly negative potential (red/yellow), identifying it as a primary site for protonation and hydrogen bond acceptance.

Bromine Atom: The bromine atom, while electronegative, exhibits a phenomenon known as a "σ-hole." This results in a region of positive electrostatic potential on the outermost portion of the bromine atom, along the C-Br bond axis, making it a potential site for halogen bonding. researchgate.net

Aromatic System: The π-electron cloud of the quinoline ring system generally shows a negative potential above and below the plane of the rings, making it attractive for interactions with cations or electron-deficient species. mdpi.com

Methyl Group: The hydrogen atoms of the methyl group would exhibit a slightly positive potential, typical for alkyl groups.

Understanding the MEP map provides a robust prediction of how this compound will interact with other molecules, guiding the design of synthesis strategies and the interpretation of its biological interactions. mdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table is illustrative, based on theoretical principles, as specific experimental data for this compound is not available.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Quinoline Nitrogen | Strongly Negative (Electron-Rich) | Site for electrophilic attack, protonation, H-bonding. |

| Pi-Cloud of Rings | Negative (Electron-Rich) | Interaction with cations (π-cation interactions). |

| Bromine Atom (σ-hole) | Positive (Electron-Deficient) | Potential for halogen bonding interactions. |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scielo.br By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamic behavior. nih.govdntb.gov.ua This technique is essential for understanding how molecules like this compound behave in different environments, such as in solution or when interacting with a biological target. scielo.br

For a relatively rigid molecule like this compound, conformational studies via MD would focus on several key aspects:

Torsional Angles: The primary source of flexibility would be the rotation of the methyl group. MD simulations can sample the rotational energy barrier and preferred orientations of the methyl hydrogens.

Ring Puckering: Although the quinoline ring system is aromatic and largely planar, MD simulations can analyze subtle out-of-plane vibrations and distortions.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water) allows researchers to observe how solvent molecules arrange around the solute and how these interactions influence its conformation and dynamics. scielo.br

Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation of this compound This table outlines a typical setup for an MD simulation.

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for atoms and bonds. |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment. |

| System Size | ~10,000 atoms (solute + solvent) | Provides a realistic solvent shell around the molecule. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netdntb.gov.ua These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a complete energy profile for a reaction pathway. researchgate.net For this compound, such studies could investigate various potential reactions.

A key example would be the study of nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is replaced by a nucleophile. The presence of the electron-withdrawing quinoline ring system can facilitate such reactions. A quantum chemical study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and a nucleophile) and the final products.

Transition State Search: Identifying the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides insight into the geometry of the reacting molecules at the point of bond-making and bond-breaking.

Intermediate Identification: Locating any stable intermediates, such as the Meisenheimer complex in an SNAr reaction.

These calculations can help predict the feasibility of a reaction, understand the role of substituents, and explain observed regioselectivity and stereoselectivity. researchgate.net

Table 3: Hypothetical DFT Calculation Results for SNAr Reaction of this compound with a Nucleophile (Nu⁻) This table presents illustrative energy values (in kcal/mol) that could be obtained from a quantum chemical study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State 1 | Formation of Meisenheimer complex | +15.2 |

| Meisenheimer Complex | Covalent intermediate | -5.8 |

| Transition State 2 | Expulsion of Bromide ion | +12.5 |

Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. dntb.gov.ua It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. nih.gov

Quinoline derivatives are known to possess a wide range of pharmacological activities, often by inhibiting enzymes or blocking receptors. nih.govnih.gov Docking studies for this compound would involve selecting a relevant biological target, such as a kinase, reverse transcriptase, or another enzyme implicated in a disease pathway. nih.govnih.gov

The docking process typically includes:

Preparation of the Receptor and Ligand: Preparing the 3D structures of the target protein (often from the Protein Data Bank) and this compound. This involves adding hydrogen atoms, assigning charges, and defining the binding site or "docking box" on the receptor.

Conformational Sampling: The docking algorithm explores various conformations of the ligand within the binding site, as well as its rotational and translational freedom.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The scores are based on factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces.

The results of a docking study can identify the most likely binding mode of this compound and highlight key amino acid residues in the receptor that it interacts with. This information is crucial for predicting the compound's potential biological activity and for guiding the design of more potent analogues. nih.govnih.gov

Table 4: Illustrative Docking Results for this compound with a Hypothetical Kinase Receptor This table shows typical output from a molecular docking study.

| Binding Pose | Docking Score (kcal/mol) | Key Interactions with Receptor Residues |

|---|---|---|

| 1 | -8.5 | Hydrogen bond with ASP-154; Pi-Pi stacking with PHE-80 |

| 2 | -8.1 | Hydrophobic interactions with LEU-25, VAL-33 |

Based on a comprehensive review of available academic literature, there is currently insufficient specific research data on "this compound" and its direct derivatives to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The provided outline requests specific findings on the compound's role in:

Inhibition of Cell Proliferation in Cancer Cell Lines

Induction of Apoptosis Mechanisms

Disruption of Cell Migration and Angiogenesis Inhibition

Modulation of Nuclear Receptor Responsiveness and Cell Cycle Arrest

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

While the broader class of quinoline and, more specifically, bromo-quinoline derivatives, are subjects of extensive anti-cancer research with many compounds demonstrating activity in these areas, the search for literature focusing explicitly on "this compound" did not yield the specific experimental results required to populate the requested sections and data tables.

Research in medicinal chemistry often involves the synthesis and evaluation of numerous structural analogs. The available studies focus on other bromo-substituted quinolines, such as 6-Bromo-5-nitroquinoline, or more complex derivatives where the 5-bromo-quinoline moiety is part of a much larger molecular structure. The specific biological activities and mechanisms of action are highly dependent on the precise substitution pattern of the quinoline ring. Therefore, extrapolating findings from other related compounds to "this compound" would be scientifically inaccurate and speculative.

To provide the requested detailed article, specific studies investigating the cytotoxic, pro-apoptotic, anti-migratory, and cell-cycle-modulating effects of this compound on various cancer cell lines would be necessary. At present, such detailed biological evaluations for this specific compound are not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements for scientific accuracy and focus solely on "this compound" and its derivatives.

Academic Research Applications of 5 Bromo 6 Methylquinoline and Its Derivatives

Applications in Medicinal Chemistry

Anti-Microbial and Anti-Fungal Research

The quinoline (B57606) scaffold, a fundamental structure in 5-Bromo-6-methylquinoline, is a cornerstone in the development of new therapeutic agents, demonstrating significant potential in combating microbial and fungal infections. Researchers have synthesized and evaluated a wide array of quinoline derivatives, revealing their capacity to inhibit the growth of various pathogens. Studies on pyrrolo[1,2-a]quinoline (B3350903) analogues, which share a structural relationship with quinoline, have shown promising antifungal activity against Candida albicans. nih.gov For instance, certain dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylate analogues exhibited notable inhibitory potential against C. albicans at low concentrations. nih.gov Further investigations into compounds like 6-bromo-4-ethoxyethylthio quinazoline (B50416) have also demonstrated high antifungal activities against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL. researchgate.net Some quinolone-based compounds, such as specific dibromoquinolines, have displayed potent, broad-spectrum antifungal activity against species of Candida, Cryptococcus, and Aspergillus. bohrium.com

Efficacy against Resistant Bacterial Strains

A critical area of research is the effectiveness of quinoline derivatives against drug-resistant bacteria, a growing global health threat. Studies have focused on multidrug-resistant Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain quinoline-2-one derivatives have exhibited significant antibacterial action against a panel of these resistant pathogens. nih.gov For example, one derivative, compound 6c (R¹ = Cl, R² = H), showed potent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci faecalis (VRE). nih.gov This highlights the potential of the quinoline core structure as a foundation for developing new antibiotics to overcome existing resistance mechanisms. nih.gov Similarly, research on quinoxaline-based compounds, which are structurally related to quinolines, has identified derivatives with good to moderate antibacterial activity (MICs of 8–32 μg mL−1) against MRSA. nih.gov One such compound not only acted against MRSA but also induced a slower development of bacterial resistance compared to norfloxacin. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 μg/mL | nih.gov |

| Quinoxaline-based compound (5p) | MRSA | 8-32 μg/mL | nih.gov |

Broad-Spectrum Antimicrobial Activity

Beyond targeting resistant strains, research has explored the broad-spectrum capabilities of quinoline-related structures. A particular quinoxaline-based compound (5p) was identified as a potent broad-spectrum antibacterial agent, demonstrating strong inhibitory effects against a range of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. nih.gov Its mechanism of action involves compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. nih.gov The chemical reactions catalyzed by phenoloxidase, which produce quinones and related reactive intermediates, have also been shown to possess broad-spectrum antimicrobial activity. nih.gov These reactions can kill a significant percentage of various Gram-negative and Gram-positive bacteria, suggesting that the quinone-like structures inherent to the oxidized forms of quinoline precursors contribute to this wide-ranging antimicrobial effect. nih.gov

Anti-Parasitic and Anti-Malarial Research

The quinoline ring is a well-established pharmacophore in anti-parasitic and anti-malarial drug discovery, forming the backbone of legacy drugs like quinine (B1679958) and chloroquine (B1663885). This has spurred extensive research into novel quinoline derivatives to combat parasitic diseases, including those caused by protozoa from the genera Leishmania and Plasmodium. nih.govmdpi.com

Studies on Leishmaniasis Treatment (e.g., Sitamaquine (B1681683) Analogs)

In the fight against leishmaniasis, a disease caused by Leishmania parasites, 8-aminoquinolines have emerged as a significant class of compounds. Sitamaquine (WR-6026), an 8-aminoquinoline (B160924) analog, has been a focal point of this research and is in development for the oral treatment of visceral leishmaniasis. nih.govscienceopen.com Research has confirmed the antileishmanial properties of sitamaquine against a range of Leishmania species, with effective dose (ED50) values against amastigotes ranging from 2.9 to 19.0 μM. nih.gov The mechanism of action for sitamaquine in Leishmania donovani involves causing oxidative stress by targeting the parasite's respiratory chain, specifically by inhibiting complex II (succinate dehydrogenase). nih.gov This leads to a reduction in intracellular ATP levels and a decrease in the mitochondrial electrochemical potential, ultimately proving fatal to the parasite. nih.gov The development of Sitamaquine showcases the therapeutic potential of the 8-aminoquinoline scaffold, of which this compound is a structural relative, in treating complex parasitic infections. nih.govscienceopen.com

Activity against Malaria-Causing Parasites

Quinolines are pivotal in anti-malarial research due to the widespread resistance of the Plasmodium falciparum parasite to existing drugs like chloroquine. mdpi.com Research has demonstrated that hybrid compounds incorporating the quinoline structure are effective against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.comrsc.org For example, a series of 4-aminoquinoline-pyrimidine hybrids exhibited good antimalarial activity, with some compounds being 6–8 times more effective than chloroquine against certain strains. mdpi.com The mechanism for many quinoline-based drugs involves interfering with the parasite's detoxification process in its digestive vacuole. nih.gov They inhibit the polymerization of toxic heme into hemozoin, leading to a buildup of free heme that kills the parasite. nih.gov The exploration of novel derivatives continues to yield promising candidates with potent activity. nih.gov

| Compound Type | Parasite Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Neocryptolepine Analog (71) | CQS Pf3D7 | 1233.1 ± 176.5 nM | nih.gov |

| Neocryptolepine Analog (71) | MDR PfK1 | 1361.3 ± 6.4 nM | nih.gov |

| Quinolinyl β-enaminone Hybrid (95) | MDR PfK1 | 3.89 µM | nih.gov |

| 4-aminoquinoline-pyrimidine hybrid | Chloroquine-resistant strain | 3.6 nM | mdpi.com |

| Dual Hybrid 4-aminoquinoline (B48711) (DEQ) | P. falciparum 3D7 | Nanomolar range | rsc.org |

Anti-Inflammatory Research

Quinoline derivatives have attracted significant attention for their pharmacological activities, including their potential to target multiple causes of inflammation. nih.gov Research has shown that synthetic quinolines can exert potent anti-inflammatory effects. One study on a synthetic quinoline, which was a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated a high, dose-dependent anti-inflammatory effect in a xylene-induced ear edema test in mice. nih.gov The effect was comparable to that of reference drugs like diclofenac (B195802) and celecoxib. nih.gov Molecular docking studies from this research suggest that the quinoline derivative strongly inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator in inflammatory pathways. nih.gov Further research into metal-complexes based on quinoline-related structures like 5-nitropicolinic acid has also identified compounds with promising anti-inflammatory activity, measured by their ability to inhibit nitric oxide production in RAW 264.7 cells. rsc.org

Anti-Viral Research

The rigid, planar structure of the quinoline ring allows it to effectively intercalate into viral nucleic acids, disrupting DNA or RNA processes, while its aromatic nature facilitates hydrophobic interactions with viral proteins. doi.org This makes quinoline derivatives a subject of intense research for antiviral agents. doi.orgnih.gov Modifications to the quinoline core, including halogenation, can enhance binding affinity, selectivity, and pharmacokinetic properties. doi.org

Research into quinoline derivatives has shown activity against a variety of viruses, including Zika virus (ZIKV), Yellow Fever Virus (YFV), and Respiratory Syncytial Virus (RSV). doi.orgnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated the ability to reduce ZIKV RNA production, with potency comparable to the established antimalarial drug mefloquine. nih.gov A recent study on newly synthesized quinoline derivatives identified specific compounds with notable antiviral efficacy.

| Compound | Target Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) |

| Compound 4 | RSV | 8.6 | 11.6 |

| Compound 6 | YFV | 3.5 | 28.5 |

| EC₅₀: Half maximal effective concentration. SI: Selectivity Index, the ratio of cytotoxic concentration to antiviral concentration. | |||

| Source: doi.org |

These findings highlight the potential of the quinoline scaffold as a basis for developing new antiviral therapies. The strategic placement of substituents is crucial for optimizing potency and selectivity against specific viral targets. doi.org

Other Therapeutic Areas (e.g., Anti-oxidant, Anti-convulsant, Analgesic, Anti-helmintic, Cardiovascular, Central Nervous System-active)

Derivatives of this compound are being investigated across a multitude of therapeutic domains due to their diverse biological activities.

Anti-oxidant: Quinoline derivatives are recognized for their antioxidant potential. researchgate.net Studies have predicted that certain derivatives can be more efficient antioxidants than the reference compound Trolox. nih.gov The antioxidant activity is often related to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single-electron transfer. nih.govresearchgate.net The evaluation of newly synthesized quinoline derivatives has shown significant antioxidant activity against radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govmdpi.com Some compounds, particularly those with hydroxyl groups, have demonstrated notable radical scavenging capabilities. researchgate.netnih.gov

Anti-convulsant: The quinoline framework is present in compounds showing promise for treating epilepsy. nih.govresearchgate.net Research on 8-substituted quinoline derivatives revealed that several compounds displayed excellent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure models in mice. researchgate.net For example, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as particularly potent. researchgate.net The presence of moieties like benzodiazoxazole and morpholinoethyl on the quinazoline core (a related heterocyclic system) has been shown to substantially increase protection against seizures. nih.gov

| Compound | Anticonvulsant Activity (% Protection, scPTZ) |

| Compound 19 | 100% |

| Compound 15 | 87.5% |

| Compound 22 | 75% |

| scPTZ: Subcutaneous pentylenetetrazole-induced seizure model. | |

| Source: nih.gov |

Analgesic: Quinoline and its related bicyclic heteroaromatic systems have been explored for their pain-reducing properties. mdpi.com Studies on quinazoline derivatives, for instance, have identified compounds with potent analgesic activity, in some cases 4–21 times more potent than reference drugs like indomethacin (B1671933) and diclofenac sodium in the acetic-acid-generated writhing test. mdpi.com The introduction of a bromo-substituent, as seen in 6-bromo-substituted-quinazolinone, has been linked to potent anti-inflammatory and analgesic effects. mdpi.comnih.gov

Anti-helmintic: Research into bromo-quinazolinones has demonstrated their potential as anti-helmintic agents. researchgate.net A study involving novel derivatives of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones evaluated their effectiveness against earthworms, a common model for anti-helmintic screening. The results provide a basis for developing new drugs to combat soil-transmitted helminth infections. researchgate.net

Cardiovascular: Certain 8-substituted quinoline derivatives have exhibited significant antihypertensive activity. researchgate.net Compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline not only showed anticonvulsant effects but also demonstrated the ability to antagonize the pressor response caused by adrenaline, suggesting a correlation with beta-blocking properties. researchgate.net

Central Nervous System (CNS)-active): The quinoline scaffold is a key component in many compounds designed to act on the central nervous system. eurekaselect.com The ability of small molecules to cross the blood-brain barrier is critical for CNS drugs, and heterocyclic structures like morpholine (B109124) are often incorporated into designs to improve brain permeability. nih.gov Quinoline derivatives themselves are investigated for various CNS applications, including the development of agents for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov

Drug Discovery and Lead Optimization Strategies

The process of discovering and refining new drugs often begins with a "lead compound," a molecule that shows promising biological activity against a specific target. danaher.com Lead optimization is the iterative process of chemically modifying this lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET). danaher.comyoutube.com

The quinoline scaffold is a valuable starting point in drug discovery. nih.gov Its versatile structure allows for diverse substitutions, enabling medicinal chemists to systematically modify the molecule to enhance its drug-like properties. doi.orgfiveable.me Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics are frequently used to guide the design of new derivatives. danaher.com

Strategies in lead optimization involving quinoline derivatives include: